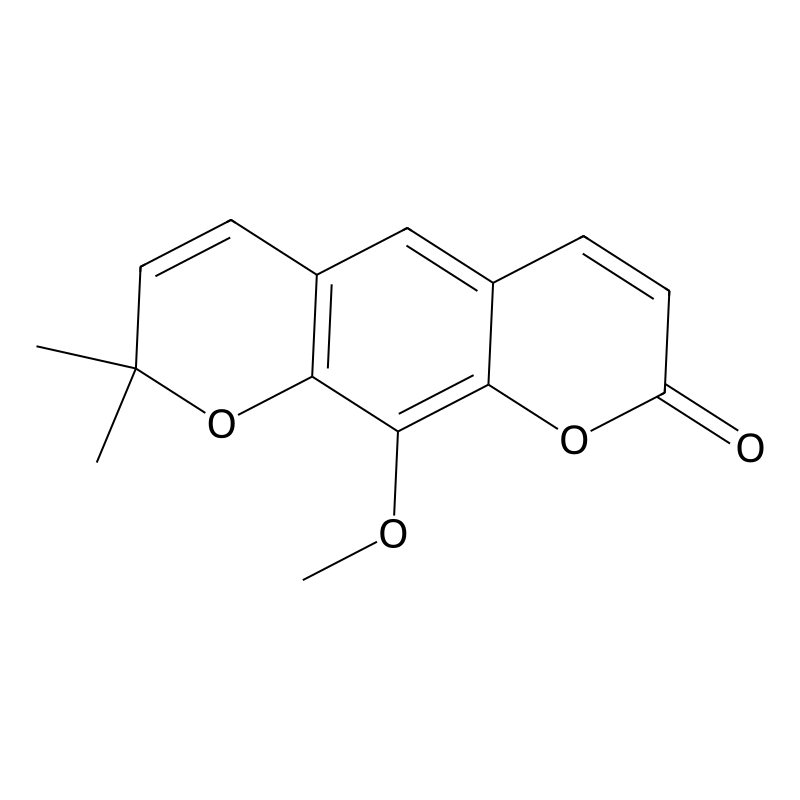Luvangetin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Luvangetin is a naturally occurring compound classified as a coumarin, with the chemical formula C₁₅H₁₄O₄. It has been isolated from various plant species, including Zanthoxylum ailanthoides and Atalantia racemosa . This compound exhibits a unique structure that contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Example Synthesis Procedure- Extraction: Isolate luvangetin from plant material using solvent extraction techniques.
- Chemical Modification: Employ Claisen rearrangement or Wittig reaction for further structural modifications.
- Purification: Purify the final product using chromatography techniques.
Luvangetin exhibits a range of biological activities, particularly notable for its antimicrobial properties. Research has demonstrated its effectiveness against common hospital pathogens such as Staphylococcus aureus and Escherichia coli, primarily by disrupting bacterial cell membrane structures . Furthermore, studies have indicated potential anti-inflammatory and anticancer effects, highlighting its therapeutic promise in treating various conditions.
The synthesis of luvangetin can be achieved through various methods. One common approach involves extracting the compound from natural sources like Zanthoxylum avicennae. Another method includes synthetic routes that may utilize starting materials such as simple coumarins or phenolic compounds, followed by specific
Luvangetin has promising applications in various fields:
- Antimicrobial formulations: Its incorporation into nanoemulsions has been explored for treating infected wounds, showing significant antibacterial activity .
- Pharmaceutical development: Due to its diverse biological activities, it is being investigated for potential use in developing new therapeutic agents.
- Cosmetic formulations: Its antioxidant properties make it suitable for inclusion in skincare products aimed at promoting skin health.
Luvangetin shares structural and functional similarities with several other coumarins. Here are some comparable compounds:
| Compound Name | Source Plant | Notable Activities |
|---|---|---|
| Umbelliferone | Various plants | Antioxidant, antimicrobial |
| Scopoletin | Scopolia carniolica | Antimicrobial, anti-inflammatory |
| Coumarin | Various plants | Anticoagulant, antimicrobial |
| 7-Hydroxycoumarin | Melilotus officinalis | Anticoagulant, anti-cancer |
Uniqueness of Luvangetin: Luvangetin stands out due to its specific antimicrobial efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus, as well as its potential application in wound healing formulations, which may not be as pronounced in other coumarins.








